Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2,2-Dimethyloxan-4-yl Methanesulfonate
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2,2-Dimethyloxan-4-yl Methanesulfonate
Executive Overview
In modern drug discovery and complex organic synthesis, functionalized tetrahydropyrans (oxanes) serve as critical structural motifs. 2,2-dimethyloxan-4-yl methanesulfonate (CAS: 428871-06-1) is a highly versatile small-molecule scaffold[1]. It functions as a premium electrophilic intermediate, frequently utilized in the synthesis of aryl-substituted heterocyclyl sulfones, voltage-gated calcium channel (CaV2.2) blockers, and Nav1.7 sodium channel inhibitors targeting nociceptive pain pathways[2].
This technical guide provides an in-depth analysis of its physical properties, the mechanistic causality dictating its reactivity, and field-proven, self-validating experimental protocols for its application.
Structural and Physicochemical Profiling
Understanding the physical properties of 2,2-dimethyloxan-4-yl methanesulfonate is essential for predicting its behavior in solution and optimizing reaction conditions. The gem-dimethyl substitution at the C2 position significantly alters the lipophilicity and steric environment compared to an unsubstituted oxane ring.
Quantitative Physical & Chemical Data
The following table summarizes the verified and extrapolated physicochemical properties of the compound[1][3]:
| Property | Value / Description |
| Chemical Name | 2,2-dimethyloxan-4-yl methanesulfonate |
| Synonyms | 2,2-dimethyltetrahydro-2H-pyran-4-yl methanesulfonate |
| CAS Registry Number | 428871-06-1 |
| Molecular Formula | C8H16O4S |
| Molecular Weight | 208.28 g/mol |
| SMILES String | CC1(C)CC(CCO1)OS(C)(=O)=O |
| Physical State (STP) | Viscous liquid to low-melting light yellow oil[2] |
| Solubility Profile | Soluble in DCM, DMF, THF, and DMSO; Insoluble in water |
| Commercial Purity | Min. 95% (Standard building block grade)[1] |
Mechanistic Causality: How Structure Dictates Reactivity
The utility of 2,2-dimethyloxan-4-yl methanesulfonate lies in the intersection of its physical conformation and the leaving group kinetics of the methanesulfonate (mesylate) moiety.
Steric Bias and Conformational Locking
The tetrahydropyran ring naturally adopts a chair conformation. The presence of the bulky gem-dimethyl group at C2 creates a severe steric anchor. To minimize 1,3-diaxial interactions, the ring is conformationally locked, forcing the mesylate group at C4 into a specific orientation (typically equatorial in the lowest energy state).
Leaving Group Kinetics and SN2 Trajectory
The mesylate is an exceptional leaving group because the departing sulfonate anion is resonance-stabilized across three oxygen atoms, effectively delocalizing the negative charge. When subjected to nucleophilic attack, the incoming nucleophile must approach via the Bürgi-Dunitz trajectory (anti-periplanar to the C-OMs bond). Because the ring is conformationally locked by the 2,2-dimethyl groups, this SN2 displacement results in a strict Walden inversion , yielding a highly diastereoselective product[2].
Fig 1. Mechanistic pathway of mesylation and subsequent SN2 inversion.
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes causality for the experimental choice and an In-Process Control (IPC) to verify success before proceeding.
Protocol A: Synthesis of the Mesylate Scaffold
Objective: Convert 2,2-dimethyloxan-4-ol to 2,2-dimethyloxan-4-yl methanesulfonate.
-
Activation: Dissolve 2,2-dimethyloxan-4-ol (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (TEA, 1.5 eq).
-
Causality: DCM is a non-polar solvent that easily dissolves the starting material. TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing acid-catalyzed ring opening of the oxane.
-
-
Temperature Control: Cool the reaction mixture to -10°C using an ice/NaCl bath[2].
-
Causality: Methanesulfonyl chloride (MsCl) is highly reactive. Cooling prevents an exothermic runaway and suppresses the formation of alkyl chloride byproducts caused by the attack of the liberated chloride counterion.
-
-
Mesylation: Add MsCl (1.2 eq) dropwise over 30 minutes. Stir for an additional 15-30 minutes.
-
Validation Checkpoint 1 (TLC): Monitor via Thin Layer Chromatography (Silica, 7:3 Heptane/Acetone). The reaction is complete when the polar alcohol spot disappears, replaced by a higher Rf mesylate spot.
-
Workup: Quench cautiously with aqueous 1.4M Na2CO3. Extract with diisopropyl ether or DCM. Wash with brine, dry over Na2SO4, and concentrate in vacuo[2].
Protocol B: Nucleophilic Substitution (Thioetherification)
Objective: SN2 displacement of the mesylate using a thiol nucleophile.
-
Preparation: Dissolve the synthesized 2,2-dimethyloxan-4-yl methanesulfonate in dry N,N-Dimethylformamide (DMF).
-
Degassing: Bubble Argon gas through the solution for 1 hour[2].
-
Causality: Thiols are highly susceptible to oxidative dimerization into disulfides in the presence of atmospheric oxygen and base. Argon degassing is critical to maintain the nucleophile's integrity.
-
-
Base Addition: Add Cs2CO3 (4.5 eq) and stir for 5 minutes, followed by the addition of the target thiol (e.g., 3-(trifluoromethyl)benzenethiol, 7.0 eq)[2].
-
Causality: The large ionic radius of the Cesium cation leads to a "naked," highly reactive thiolate anion. DMF, a polar aprotic solvent, solvates the cation but leaves the anion free, maximizing its nucleophilicity to overcome the steric hindrance of the secondary mesylate.
-
-
Heating: Stir at 80°C under Argon for 20 hours[2].
-
Validation Checkpoint 2 (LC-MS): Sample the reaction mixture. Liquid Chromatography-Mass Spectrometry (LC-MS) must confirm the disappearance of the 208.28 g/mol mesylate mass and the appearance of the target thioether mass.
Fig 2. Step-by-step experimental workflow for mesylate synthesis and functionalization.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized 2,2-dimethyloxan-4-yl methanesulfonate, the following analytical signatures should be verified:
-
Nuclear Magnetic Resonance (1H NMR): The most diagnostic signal is the proton at the C4 position (H-C-OMs). Due to the strong electron-withdrawing nature of the mesylate group, this multiplet will shift significantly downfield (typically between 4.50–5.00 ppm) compared to the starting alcohol[2]. Furthermore, the sharp singlet of the mesylate methyl group (-OSO2CH3) will appear near 3.00 ppm.
-
Diastereomeric Purity: Because the physical and chemical properties of diastereomers differ, NMR integration of the C4 proton can determine the diastereomeric ratio (dr). A pure compound should exhibit a dr of >95:5[2].
References
- US Patent US20150291573A1 - Aryl substituted heterocyclyl sulfones Source: Google Patents URL
